methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Catalog No.
S6546765
CAS No.
1217530-86-3
M.F
C10H13Cl2NO2
M. Wt
250.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate h...

CAS Number

1217530-86-3

Product Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

IUPAC Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

CKHLTQXMMBPPQU-SBSPUUFOSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, also known as methylphenylpiracetam, is a synthetic compound belonging to the racetam family. It was originally developed in Russia during the 1980s for its potential cognitive-enhancing properties. The compound is characterized by its molecular formula C10H13Cl2NO2C_{10}H_{13}Cl_{2}NO_{2} and a molecular weight of approximately 250.1 g/mol. It appears as a white crystalline powder and is soluble in water, ethanol, and dimethyl sulfoxide, with a melting point ranging from 127°C to 129°C .

  • Esterification: The initial step typically involves the formation of an ester from a carboxylic acid and an alcohol.
  • Amidation: This step introduces the amino group into the structure, which is crucial for the biological activity of the compound.
  • Methylation: The final step often involves the addition of a methyl group to enhance stability and solubility.

These reactions require specific reagents and catalysts to yield the desired product efficiently .

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride has been studied for its cognitive-enhancing effects. Research indicates that it may improve memory and learning abilities in both animal models and humans. Its mechanism of action is thought to be similar to that of amphetamines, although the precise pathways remain unclear. Notably, it has shown potential psychostimulant effects, potentially making it useful in treating cognitive impairments .

The synthesis methods for methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride can vary but generally include:

  • Starting Materials: The process typically begins with a racemic mixture of 2-oxo-1-pyrrolidine acetamide.
  • Reagents: Common reagents include chlorinated phenols and various acids for esterification.
  • Conditions: The reactions are usually conducted under controlled temperatures and pressures to optimize yield and purity.
  • Purification: Post-synthesis, purification techniques like recrystallization or chromatography are employed to isolate the final product .

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is primarily used in research settings. Its applications include:

  • Cognitive Enhancement Studies: Investigating its potential as a nootropic agent.
  • Pharmacological Research: Understanding its effects on neurotransmitter systems.
  • Chemical Synthesis: Serving as an intermediate in the production of other pharmaceutical compounds .

Several compounds share structural similarities with methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
MethylphenylpiracetamC10H13Cl2NO2Cognitive enhancer, derived from racetam family
PhenylpiracetamC12H14N2O2Known for improved cognitive function
Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochlorideC10H12ClNO2·HClDifferent amino position; potential analgesic effects
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochlorideC10H12ClNO2·HClVariation in amino positioning affecting activity

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride stands out due to its specific focus on enhancing cognitive function while exhibiting psychostimulant properties akin to amphetamines, making it a compound of interest in both pharmacological and neurobiological research .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

249.0323340 g/mol

Monoisotopic Mass

249.0323340 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-25

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